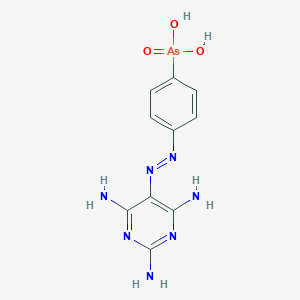
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid, commonly known as AspH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AspH is a water-soluble, red-orange powder that is synthesized through a complex process.
Applications De Recherche Scientifique
AspH has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of AspH is in the development of biosensors. AspH has been shown to have high sensitivity and selectivity towards metal ions, making it an ideal candidate for metal ion detection. Additionally, AspH has been used as a fluorescent probe for the detection of DNA and RNA.
Mécanisme D'action
The mechanism of action of AspH is not fully understood. However, it is believed that AspH acts as a chelating agent, binding to metal ions through its pyrimidine and arsenic acid groups. This binding results in a change in the optical properties of AspH, making it useful for detection purposes.
Effets Biochimiques Et Physiologiques
AspH has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in lab experiments. AspH has been used as a model system to study the binding of metal ions to biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AspH is its high sensitivity and selectivity towards metal ions. This makes it an ideal candidate for metal ion detection in lab experiments. Additionally, AspH is water-soluble, making it easy to work with in aqueous environments. However, the synthesis process for AspH is complex and requires a high degree of precision. Additionally, AspH has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on AspH. One potential area of research is the development of AspH-based biosensors for the detection of metal ions in environmental samples. Additionally, AspH could be used as a fluorescent probe for the detection of DNA and RNA in biological samples. Finally, further studies are needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Conclusion
P-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid is a unique compound that has gained significant attention in scientific research. Its potential applications in biosensors and fluorescence detection make it a promising candidate for future research. While the synthesis process for AspH is complex, its high sensitivity and selectivity towards metal ions make it an ideal candidate for metal ion detection in lab experiments. Further research is needed to fully understand the mechanism of action of AspH and its potential applications in various scientific fields.
Méthodes De Synthèse
AspH is synthesized through a multistep process that involves the reaction of 2,4,6-triaminopyrimidine with p-nitrobenzenediazonium tetrafluoroborate, followed by reduction with sodium dithionite. The resulting product is then treated with arsenic acid to produce AspH. The synthesis process is complex and requires a high degree of precision to obtain a pure product.
Propriétés
Numéro CAS |
100311-01-1 |
|---|---|
Nom du produit |
p-((2,4,6-Triamino-5-pyrimidinyl)azo)benzenearsonic acid |
Formule moléculaire |
C10H12AsN7O3 |
Poids moléculaire |
353.17 g/mol |
Nom IUPAC |
[4-[(2,4,6-triaminopyrimidin-5-yl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C10H12AsN7O3/c12-8-7(9(13)16-10(14)15-8)18-17-6-3-1-5(2-4-6)11(19,20)21/h1-4H,(H2,19,20,21)(H6,12,13,14,15,16) |
Clé InChI |
VZMBEGLTKQXWEK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2N)N)N)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



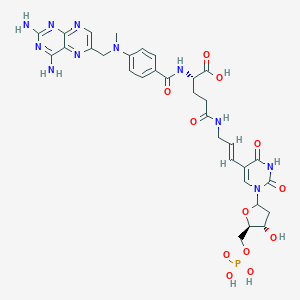

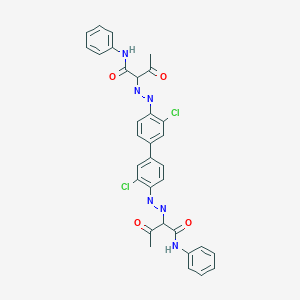
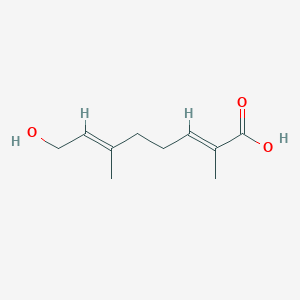

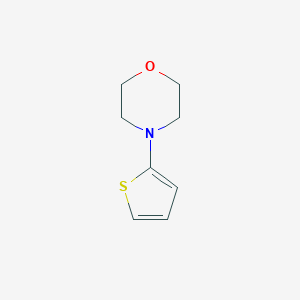
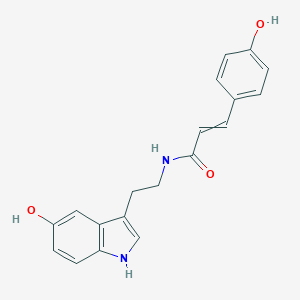
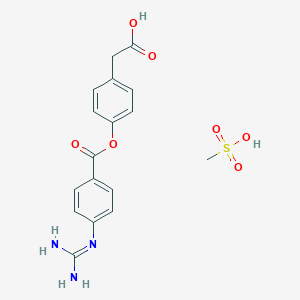
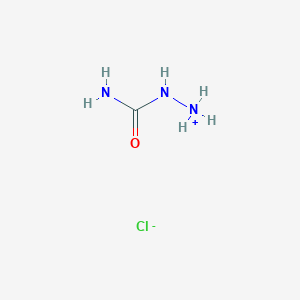
![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine](/img/structure/B21794.png)

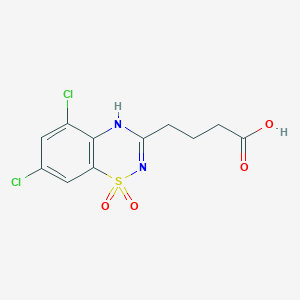
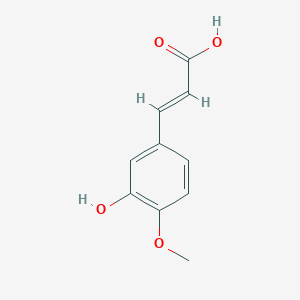
![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)